molecular formula C21H16N2O6S B12688026 1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid CAS No. 94023-25-3

1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Cat. No.: B12688026
CAS No.: 94023-25-3
M. Wt: 424.4 g/mol
InChI Key: UOXSNOOWASRNHS-UHFFFAOYSA-N
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Description

1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry .

Preparation Methods

The synthesis of 1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves multiple steps and requires advanced organic synthesis techniques and equipment. The process typically includes the following steps:

    Nitration: Introduction of a nitro group into the anthraquinone structure.

    Reduction: Conversion of the nitro group to an amino group.

    Sulphonation: Introduction of a sulfonic acid group.

    Anisidination: Addition of the anisidine group to the structure.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid can be compared with other anthraquinone derivatives, such as:

    1-Amino-4-bromoanthraquinone-2-sulphonic acid: Similar in structure but contains a bromine atom instead of an anisidine group.

    1-Amino-4-hydroxyanthraquinone-2-sulphonic acid: Contains a hydroxyl group instead of an anisidine group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

94023-25-3

Molecular Formula

C21H16N2O6S

Molecular Weight

424.4 g/mol

IUPAC Name

1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C21H16N2O6S/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28)

InChI Key

UOXSNOOWASRNHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Origin of Product

United States

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